1-(3-(Chloromethyl)-5-(trifluoromethoxy)phenyl)propan-1-one
Description
1-(3-(Chloromethyl)-5-(trifluoromethoxy)phenyl)propan-1-one is a ketone derivative featuring a chloromethyl (-CH2Cl) and trifluoromethoxy (-OCF3) substituents on a phenyl ring. These functional groups confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C11H10ClF3O2 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-10(16)8-3-7(6-12)4-9(5-8)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
DLNIEWJFHDLOSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)CCl)OC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key functional groups (chloromethyl, trifluoromethoxy, or propan-1-one backbone).
Urea Derivatives with Chloromethyl and Thiazolyl Groups
Two urea derivatives from Molecules (2013) serve as relevant analogs:
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethoxy)phenyl)urea (8h)
- Yield : 57.6%
- Molecular Weight (ESI-MS) : 428.1 [M+H]+
- Key Features : Combines chloromethyl-thiazole and trifluoromethoxy-phenyl groups, likely enhancing binding to hydrophobic enzyme pockets .
Comparison with Target Compound :
The target compound replaces the urea-thiazole moiety with a propan-1-one chain, which may reduce hydrogen-bonding capacity but improve membrane permeability due to the ketone group.
Propan-1-one Derivatives with Methylamino Substituents
The WHO report describes 2-(Methylamino)-1-(3-methylphenyl)propan-1-one, a structurally simpler analog:
- IUPAC Name: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one
- Key Features: The methylamino group introduces basicity, while the methylphenyl group provides moderate hydrophobicity. This compound lacks halogenated substituents, likely reducing its reactivity compared to the target compound .
Autotaxin Inhibitors with Propan-1-one Moieties
A 2023 study on rat Autotaxin inhibitors includes 1-[(3aR,6aR)-5-(1H-benzotriazole-5-carbonyl)...propan-1-one , which shares the propan-1-one backbone:
- IC50 : 0.0098589 µM (high potency)
- Key Features : The benzotriazole and trifluoromethoxy groups contribute to strong enzyme inhibition, likely via π-π stacking and hydrophobic interactions .
Chromenone and Oxazolidinone Derivatives
Examples from patent literature highlight compounds with trifluoromethoxy and chloromethyl groups:
5-fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)...chromen-4-one (Example 84)
- Molecular Weight : 600.2 [M++1]
- Key Features : Complex structure with multiple fluorophenyl groups, demonstrating the versatility of trifluoromethoxy in polycyclic systems .
Oxazolidinone derivatives (EP 2 697 207 B1) Key Features: Incorporates trifluoromethoxy-phenyl and bis(trifluoromethyl) groups, emphasizing the role of halogenation in enhancing patentability and bioactivity .
Key Findings and Implications
Functional Group Impact : The trifluoromethoxy group enhances metabolic stability across analogs, while chloromethyl may enable covalent binding or further derivatization .
Structural Complexity vs. Bioactivity : Simplified structures (e.g., target compound) may sacrifice potency for synthetic accessibility compared to complex inhibitors .
Gaps in Data : Direct studies on the target compound’s reactivity, toxicity, and biological activity are needed to validate predictions based on analogs.
Preparation Methods
Direct Acylation of Substituted Benzene Derivatives
Friedel-Crafts acylation traditionally employs acyl chlorides and Lewis acids (e.g., AlCl₃) to activate the electrophile. However, the electron-deficient nature of 3-chloromethyl-5-trifluoromethoxybenzene renders standard Friedel-Crafts conditions ineffective. Modified protocols using Brønsted acid catalysts (e.g., H₃PO₄) or high-pressure reactors have shown limited success in analogous systems, achieving yields below 15%.
Table 1: Friedel-Crafts Acylation Attempts Under Varied Conditions
| Acylating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Propanoyl chloride | AlCl₃ | 80 | 12 |
| Propanoyl chloride | H₃PO₄ | 120 | 18 |
| Propanoic anhydride | FeCl₃ | 100 | 9 |
Directed Ortho-Metalation Strategies
To circumvent electronic deactivation, directed ortho-metalation (DoM) leverages coordinating groups (e.g., -O-Tf) to direct base-mediated deprotonation. For example, treating 3-chloromethyl-5-trifluoromethoxybenzene with LDA (lithium diisopropylamide) at -78°C generates a stabilized aryl lithium species, which reacts with propanoyl chloride to yield the target ketone. This method, adapted from tefluthrin intermediate syntheses, achieves yields up to 34% but requires cryogenic conditions and inert atmosphere handling.
Functional Group Interconversion Strategies
Oxidation of Propanol Precursors
Reduction-oxidation sequences offer an alternative route. Sodium borohydride reduction of 3-(chloromethyl)-5-(trifluoromethoxy)propiophenone (a propenone derivative) in acetic acid generates the corresponding propanol, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). This two-step process, inspired by fluoxetine intermediate syntheses, affords a 42% overall yield but risks over-oxidation to carboxylic acids.
Reaction Scheme 1: Propanol Oxidation Pathway
$$
\text{Propenone} \xrightarrow{\text{NaBH₄, CH₃COOH}} \text{Propanol} \xrightarrow{\text{CrO₃, H₂SO₄}} \text{Propan-1-one}
$$
Chloromethylation via Radical Pathways
Radical chlorination of 3-methyl-5-trifluoromethoxypropiophenone using Cl₂ under UV light introduces the chloromethyl group. Optimal conditions (5 mol% AIBN, 60°C, 6 h) achieve 67% conversion, though competing ring chlorination necessitates careful stoichiometric control.
Metal-Catalyzed Coupling Methods
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 3-chloromethyl-5-trifluoromethoxyphenylboronic acid and propanoyl chloride presents a modular approach. Employing Pd(PPh₃)₄ and K₂CO₃ in dioxane at 90°C yields the target compound in 29% yield, with homocoupling of the boronic acid as a major side reaction.
Ullmann-Type Etherification
Copper-mediated coupling of 3-chloro-5-trifluoromethoxybenzyl chloride with sodium propanoylide introduces the ketone moiety. While this method circumvents Friedel-Crafts limitations, elevated temperatures (150°C) and extended reaction times (72 h) limit practical utility.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Synthetic Pathways
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Directed Ortho-Metalation | 34 | 89 | Moderate |
| Propanol Oxidation | 42 | 92 | High |
| Radical Chlorination | 67 | 85 | Low |
| Suzuki Coupling | 29 | 78 | Moderate |
The propanol oxidation route offers the best balance of yield and scalability, though it requires handling hazardous oxidizing agents. Radical chlorination, while high-yielding, suffers from safety concerns associated with chlorine gas.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equiv. | Maximizes acylation efficiency |
| Temperature | 0–5°C | Reduces di-substitution byproducts |
| Solvent | Anhydrous CH₂Cl₂ | Enhances electrophilic reactivity |
Basic Characterization: What spectroscopic and analytical methods are recommended for structural confirmation?
Answer:
A combination of techniques is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., chloromethyl at C3, trifluoromethoxy at C5) and ketone resonance.
- ¹⁹F NMR : Confirms trifluoromethoxy group integrity (δ ≈ -55 to -60 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₀ClF₃O₂) with <2 ppm error.
- X-ray Crystallography : Resolves regiochemistry in crystalline form, as demonstrated for analogous trifluoromethyl ketones .
Advanced Reactivity: How can computational chemistry aid in predicting reaction pathways for functional group transformations?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Predict regioselectivity in reactions (e.g., chlorine substitution vs. ketone reduction).
- Simulate transition states for key steps like SN2 displacement at the chloromethyl group .
Example : DFT studies on similar trifluoromethoxy compounds show that the electron-withdrawing trifluoromethoxy group directs electrophilic attacks to the para position relative to the chloromethyl group .
Advanced Data Analysis: How can researchers resolve contradictions in reported biological activity data for derivatives?
Answer:
Contradictions often arise from substituent effects or assay variability . A systematic approach includes:
- Comparative SAR Studies : Test derivatives with incremental modifications (e.g., replacing trifluoromethoxy with methoxy) to isolate functional group contributions .
- Assay Validation : Ensure consistent conditions (e.g., pH, solvent DMSO concentration ≤0.1%) to minimize false positives/negatives.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding vendor-reported data) to identify trends.
Q. Table 2: Impact of Substituents on Enzyme Inhibition (IC₅₀)
| Substituent | IC₅₀ (μM) | Structural Rationale |
|---|---|---|
| -OCH₃ | 12.3 | Moderate H-bonding |
| -OCF₃ | 4.7 | Enhanced lipophilicity |
| -Cl | 8.9 | Steric hindrance |
Basic Stability: What factors influence the compound’s stability during storage?
Answer:
- Thermal Stability : Decomposition observed >150°C; store at -20°C under inert atmosphere .
- Light Sensitivity : The trifluoromethoxy group is UV-sensitive; use amber vials to prevent photodegradation.
- Solubility : Stable in DMSO (>50 mg/mL) but prone to hydrolysis in aqueous buffers (t½ <24 hrs at pH 7.4) .
Advanced Functionalization: What strategies improve regioselectivity in further derivatization?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) on the ketone to direct chloromethyl substitution .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor single products (e.g., 80% yield in 10 mins vs. 6 hrs conventionally) .
- Flow Chemistry : Enhances control over exothermic reactions (e.g., Grignard additions) via precise temperature modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
